![molecular formula C14H16N4O3 B5723111 N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide
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Overview
Description
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide (DMNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNP is a pyrazole derivative that has a unique chemical structure, making it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in various biological processes. N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide can inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide can reduce inflammation and pain in animal models. N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has also been reported to exhibit anticancer activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has several advantages as a research tool, including its unique chemical structure, which makes it an attractive target for synthesis and investigation. N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide is also relatively easy to synthesize and has been shown to have potent biological activity in various assays. However, N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide. One potential area of investigation is the development of N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide-based fluorescent probes for detecting biological molecules. Another area of research is the optimization of N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide derivatives for use as drug candidates for treating various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide and its potential toxicity in vivo.
Synthesis Methods
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide can be synthesized through a multistep reaction process, starting with the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylpyrazole. The resulting product is then subjected to further reactions with other reagents to yield N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide.
Scientific Research Applications
N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has been widely investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has been studied for its potential as a drug candidate for treating various diseases, including cancer and inflammation. N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide has also been investigated for its potential as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-13(19)15-14-9(2)16-17(10(14)3)11-5-7-12(8-6-11)18(20)21/h5-8H,4H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPGNMPAYBHLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N(N=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7036480 |
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